Lipophilicity Differentiation: Predicted LogP Comparison with Non-Fluorinated Analog
N-(5-Fluoro-2-methoxyphenyl)acetamide exhibits a predicted LogP of approximately 1.4–1.9 (XLogP3 = 1.4; experimental LogP = 1.87) . In comparison, the non-fluorinated analog N-(2-methoxyphenyl)acetamide (CAS 93-26-5) has a predicted XLogP3 of 1.1 [1]. The fluorine substitution at the 5-position increases lipophilicity by approximately 0.3–0.8 log units, corresponding to a roughly 2–6× greater partition coefficient.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4; LogP = 1.87 |
| Comparator Or Baseline | N-(2-Methoxyphenyl)acetamide: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.3; ΔLogP ≈ +0.8 |
| Conditions | Computational prediction (XLogP3) and experimental determination (LogP) |
Why This Matters
Increased lipophilicity directly affects membrane permeability and metabolic clearance; this difference informs the selection of the 5-fluoro-2-methoxy scaffold for compounds requiring enhanced passive diffusion or target engagement in lipophilic environments.
- [1] PubChem. N-(2-Methoxyphenyl)acetamide, CID 68127. Computed Properties: XLogP3 1.1. View Source
